molecular formula C17H16N2O2S2 B2985942 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole CAS No. 672925-44-9

2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole

Cat. No. B2985942
M. Wt: 344.45
InChI Key: LIXYWYGLRUVSSW-UHFFFAOYSA-N
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Description

The compound “2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole” is a complex organic molecule that contains a pyrrolidine ring and a benzenesulfonyl group . The pyrrolidine ring is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms . The benzenesulfonyl group is a sulfonyl group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and benzenesulfonyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of chemical reactions, including those involving the opening of the pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility and stability .

Scientific Research Applications

Synthesis and Microbial Studies

One significant application of 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole derivatives is in the synthesis and microbial studies of new pyridine derivatives. Patel and Agravat (2007) describe the synthesis of benzothiazole derivatives, highlighting their potential antibacterial and antifungal activities (Patel & Agravat, 2007).

Chemistry and Properties of Benzothiazole Derivatives

The chemistry and properties of benzothiazole derivatives, including those related to 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole, have been extensively reviewed. Boča, Jameson, and Linert (2011) provide a comprehensive overview of the preparation, properties, and applications of these compounds in various fields, including their biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives are a significant area of research. Patel and Agravat (2009) explore the antimicrobial activities of new pyridine derivatives synthesized from benzothiazole, demonstrating considerable antibacterial activity (Patel & Agravat, 2009).

Novel Benzothiazole Derivatives

The development of novel benzothiazole derivatives for various applications, including biological evaluation, is an ongoing research focus. Bhoi, Borad, Pithawala, and Patel (2016) discuss the synthesis of novel benzothiazole derivatives and their screening for antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).

Synthesis of Sulfonylated Derivatives

Research on the synthesis of sulfonylated derivatives of benzothiazole and related compounds is also prominent. Cui, Zhu, Li, and Cao (2018) developed an efficient method for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating the versatility of benzothiazole chemistry (Cui, Zhu, Li, & Cao, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the potential applications of this compound in medicinal chemistry. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-23(21,13-7-2-1-3-8-13)19-12-6-10-15(19)17-18-14-9-4-5-11-16(14)22-17/h1-5,7-9,11,15H,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXYWYGLRUVSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole

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